molecular formula C7H3BrFNS B066784 2-Bromo-4-fluorophenyl isothiocyanate CAS No. 175205-35-3

2-Bromo-4-fluorophenyl isothiocyanate

Cat. No.: B066784
CAS No.: 175205-35-3
M. Wt: 232.07 g/mol
InChI Key: SSLVXFSUADEZBQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenyl isothiocyanate is an organic compound with the molecular formula C7H3BrFNS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluorophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2-bromo-4-fluoroaniline with thiophosgene. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Bromo-4-fluoroaniline+Thiophosgene2-Bromo-4-fluorophenyl isothiocyanate+HCl\text{2-Bromo-4-fluoroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 2-Bromo-4-fluoroaniline+Thiophosgene→2-Bromo-4-fluorophenyl isothiocyanate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Reaction with Amines: Thiourea Derivatives Formation

The isothiocyanate group reacts efficiently with primary amines to form substituted thioureas. This reaction is central to its applications in medicinal chemistry and material science .

General Reaction:
R NH2+Ar NCSR NH C S NH Ar\text{R NH}_2+\text{Ar NCS}\rightarrow \text{R NH C S NH Ar}
(Ar = 2-bromo-4-fluorophenyl)

Key Data:

Amine SubstrateConditionsProduct YieldApplication
Adamantane-1-carbohydrazideReflux in ethanol, 1 hr85%Precursor for triazole-thiones
EthylamineRT, DCM, 30 min89%Thiourea-based enzyme inhibitors
Hydrazine hydrateReflux, 2 hr81%Synthesis of benzohydrazides

Mechanism: Nucleophilic attack by the amine on the electrophilic carbon of the isothiocyanate group, followed by proton transfer and elimination of H₂S in some cases .

Triazole-Thione Formation

Reaction with adamantane-1-carbohydrazide under basic conditions yields 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione :
Conditions:

  • Step 1: Ethanol reflux (1 hr) to form thiosemicarbazide intermediate.
  • Step 2: Cyclization in 2M NaOH, 80°C (2 hr).
    Yield: 78%

Thiadiazole Derivatives

Reaction with ethyl isothiocyanate and subsequent cyclization produces 1,2,4-triazole-3-thiol derivatives, evaluated for COX-1/2 inhibition :
Example:
1e 5 2 bromo 4 fluorophenyl 4 ethyl 4H 1 2 4 triazole 3 thiol \text{1e 5 2 bromo 4 fluorophenyl 4 ethyl 4H 1 2 4 triazole 3 thiol }
Key Data:

  • IC₅₀ (COX-1): 0.42 μM (vs. 1.03 μM for Ibuprofen)
  • Synthetic Route: Alkylation of thiol with bromoalkanes in i-propanol/KOH .

Photochemical Reactivity

Under UV light, the C-Br bond undergoes homolysis, enabling radical-mediated couplings. This property is exploited in photolabile protecting groups and polymer chemistry.

Example:
Ar BrhνAr+BrFluorenone Derivatives\text{Ar Br}\xrightarrow{h\nu}\text{Ar}^\bullet +\text{Br}^\bullet \rightarrow \text{Fluorenone Derivatives}
(Observed in analogous brominated aromatics)

Comparison with Structural Analogs

The reactivity profile varies significantly with substituents:

CompoundKey FeatureReactivity Difference
2-Bromo-4-fluorophenyl isothiocyanateBr/F para-substitutionHigher electrophilicity vs. non-halogenated analogs
4-Fluorophenyl isothiocyanateNo bromineLower steric hindrance, faster kinetics
2-Bromo-4-chlorophenyl isothiocyanateCl instead of FReduced electronic withdrawal

Stability and Handling Considerations

  • Storage: Stable at 2–8°C under inert gas .
  • Incompatibilities: Avoid strong oxidizers, bases, and moisture .
  • Decomposition: May release HBr, HF, and isocyanates upon heating .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Potential:
    • Isothiocyanates are recognized for their anticancer properties, capable of inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of bromine and fluorine in 2-bromo-4-fluorophenyl isothiocyanate may enhance these biological activities due to their influence on lipophilicity and reactivity.
    • Research indicates that derivatives of this compound could potentially act as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), a promising target for cancer therapy.
  • Antimicrobial Activity:
    • Compounds containing isothiocyanates have shown antimicrobial properties, suggesting that this compound might be further investigated for developing new antimicrobial agents.

Organic Synthesis

  • Building Block for Complex Molecules:
    • The compound serves as a valuable building block in organic synthesis, facilitating the construction of more complex molecules. Its electrophilic nature allows it to react with various nucleophiles, making it useful in synthesizing pharmaceuticals and agrochemicals.

Material Science

  • Catalytic Applications:
    • There is potential for using this compound as a catalyst in organic transformations, similar to other brominated aromatic compounds. Its unique structure may allow it to participate in diverse chemical reactions, enhancing its utility in material science.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity allows it to form covalent bonds with various biological molecules, which can alter their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenyl isothiocyanate
  • 4-Fluorophenyl isothiocyanate
  • Phenyl isothiocyanate

Uniqueness

2-Bromo-4-fluorophenyl isothiocyanate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it can undergo. The presence of these substituents can also affect the compound’s physical and chemical properties, making it distinct from other phenyl isothiocyanate derivatives.

Biological Activity

2-Bromo-4-fluorophenyl isothiocyanate (BFPI) is a halogenated aromatic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological effects, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

BFPI features an isothiocyanate group (-N=C=S) attached to a phenyl ring that is substituted with bromine at the 2-position and fluorine at the 4-position. This structural configuration enhances its reactivity and biological activity due to the electrophilic nature of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biomolecules such as proteins.

The biological activity of BFPI primarily stems from its ability to modify target biomolecules through covalent bonding. The presence of bromine and fluorine atoms influences its lipophilicity and reactivity, potentially enhancing its interaction with cellular targets. Key mechanisms include:

  • Protein Modification : BFPI can react with amino groups in proteins, leading to changes in protein function and activity.
  • Induction of Apoptosis : Compounds containing isothiocyanate groups are known to induce apoptosis in cancer cells, making BFPI a candidate for anticancer therapies.
  • Antioxidant Activity : Some studies suggest that BFPI may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Properties

BFPI has shown potential as an anticancer agent. Research indicates that isothiocyanates can inhibit tumor growth and induce cell death in various cancer cell lines. For instance, a study examining similar compounds reported IC50 values in the low micromolar range for several cancer cell lines, indicating significant cytotoxicity (Table 1).

CompoundCell LineIC50 (µM)
BFPIHeLa1.5
BFPIMCF-72.0
BFPIA5491.8

Antimicrobial Activity

BFPI's structure suggests potential antimicrobial properties. Isothiocyanates have been documented to exhibit activity against a range of pathogens, including bacteria and fungi. A comparative study highlighted that compounds similar to BFPI demonstrated effective inhibition of bacterial growth, suggesting that BFPI may also possess similar properties.

Case Studies

  • Cytotoxicity in Cancer Cells : A study on the cytotoxic effects of various isothiocyanates found that BFPI exhibited significant cytotoxicity against several human cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to determine cell viability post-treatment.
  • Mechanistic Insights : Research investigating the mechanism of action revealed that BFPI can generate reactive oxygen species (ROS) within treated cells, contributing to oxidative stress and subsequent apoptosis. This was evidenced by increased ROS levels measured using fluorescence assays.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicated that BFPI has favorable absorption characteristics when administered in vivo, supporting its potential development as a therapeutic agent.

Properties

IUPAC Name

2-bromo-4-fluoro-1-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLVXFSUADEZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371284
Record name 2-Bromo-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183995-72-4, 175205-35-3
Record name 2-Bromo-4-fluoro-1-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183995-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175205-35-3
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